EC330

LIF overexpression Selective Cytotoxicity MCF-7 cells

EC330 is a first-in-class, orally bioavailable LIF inhibitor validated in ovarian (IGROV-1) and triple-negative breast cancer (MDA-MB-231) xenograft and PDX models. Its strict SAR defines a 17α-difluoro acetylenic pharmacophore; closely related analogs (e.g., EC364) lacking this group are inactive. The unique alkyne moiety enables CuAAC click chemistry for probe development and target engagement studies. Substituting with generic steroidal analogs will compromise experimental outcomes. Choose EC330 for definitive LIF pathway interrogation.

Molecular Formula C30H32F2O2
Molecular Weight 462.6 g/mol
Cat. No. B560640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC330
Molecular FormulaC30H32F2O2
Molecular Weight462.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyOWPPSPZDYGHPAN-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC330: A First-in-Class, Orally Bioavailable, Steroidal Inhibitor of Leukemia Inhibitory Factor (LIF) for Targeted Cancer Research and Drug Discovery Procurement


EC330 is a novel, first-in-class, small-molecule inhibitor of Leukemia Inhibitory Factor (LIF), an IL-6 family cytokine frequently overexpressed in various cancers. This steroidal compound (CAS: 2016795-77-8; Molecular Formula: C30H32F2O2) is designed to specifically bind the LIF receptor (LIFR) and block the LIF/LIF-R signaling axis, thereby inhibiting the activation of downstream oncogenic pathways such as STAT3, PI3K/AKT, and mTOR. As a research tool, EC330 offers oral bioavailability and exhibits a unique chemical handle due to an alkyne moiety, enabling its use in click chemistry applications for probe development and target engagement studies [1].

Why EC330 Cannot Be Replaced by Other In-Class LIF Inhibitors or Steroidal Analogs in Research Protocols


Substituting EC330 with a generic or structurally related steroidal analog is scientifically unsound and can lead to experimental failure. The biological activity of EC330 is exquisitely dependent on a precise three-dimensional pharmacophore, defined by a steroidal skeleton, a specific 17α-difluoro acetylenic moiety, and specific nonpolar substituents at the 11-position. SAR studies have explicitly demonstrated that closely related compounds like EC364, which lack the 17α-difluoro acetylenic group, are completely inactive [1]. This strict structural requirement ensures that EC330's mechanism of action—direct, reversible binding to the LIF receptor complex—cannot be assumed for other steroidal LIF inhibitors like EC357 or EC363 without independent, comparative validation. Furthermore, the compound's unique alkyne group provides a specific chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical tool for creating chemical probes and performing target engagement studies . The selectivity and potency observed in specific cancer models are a direct consequence of EC330's unique chemical structure and are not a class-wide effect.

EC330 Technical Evidence Guide: Quantifying Its Differentiation as a LIF Inhibitor for Scientific Procurement


EC330's Superior Selective Cytotoxicity in LIF-Overexpressing Cancer Cells Compared to Baseline

EC330 demonstrates a marked and quantifiable specificity for cancer cells with Leukemia Inhibitory Factor (LIF) overexpression, a key oncogenic driver in multiple human cancers. This is in stark contrast to cells without LIF overexpression. A direct head-to-head comparison in the MCF-7 breast cancer cell line shows EC330 is over 3-fold more potent against LIF-overexpressing cells (IC50 = 0.075 µM) than against the parental MCF-7 cells (IC50 = 0.245 µM) . This preferential targeting of the LIF-driven cancer phenotype is a critical differentiator for research applications.

LIF overexpression Selective Cytotoxicity MCF-7 cells

Direct SAR Comparison of EC330 with Inactive Analog EC364 Confirms Structural Specificity for LIF Inhibition

The functional requirement of the 17α-difluoro acetylenic moiety is unequivocally demonstrated by comparative SAR studies. EC330, which possesses this critical functional group, potently inhibits LIF signaling and cellular proliferation. In contrast, its close structural analog, EC364, which is identical except for the absence of this 17α-difluoro acetylenic group, exhibits no detectable inhibitory activity towards LIF in MCF-7 cells with or without LIF overexpression [1]. This head-to-head comparison directly proves that the activity is not due to the steroidal backbone alone but is strictly dependent on this precise chemical feature.

Structure-Activity Relationship LIF inhibition Molecular Design

EC330 Demonstrates Dose-Dependent, Potent In Vivo Tumor Burden Reduction in Multiple Xenograft Models

The translational potential of EC330 is supported by robust in vivo data demonstrating significant and dose-dependent reduction in primary tumor burden. In BALB/c nude mouse models bearing subcutaneous xenograft tumors from ovarian (IGROV-1) and triple-negative breast cancer (MDA-MB-231) cell lines, as well as in a more clinically relevant MDA-MB-231 patient-derived xenograft (PDX) model, EC330 treatment at 0.5 mg/kg and 2.5 mg/kg resulted in a clear dose-dependent decrease in tumor load compared to vehicle control [1]. A separate study using an intraperitoneal dosing regimen of 1 mg/kg also reported inhibition of LIF-promoted tumor growth .

In Vivo Efficacy Tumor Burden Xenograft Models

EC330's Unique Target Engagement and Selectivity Profile vs. Broader Kinase Inhibitors

EC330 offers a highly selective mechanism of action, directly binding to the LIF receptor (LIFR) to block LIF-induced signaling. This is supported by multiple lines of evidence: (1) in silico docking and subsequent Avidin pull-down assays confirm direct binding of EC330 to the LIFR [1]; (2) treatment with EC330 leads to a dose-dependent reduction in the phosphorylation of STAT3 (p-STAT3Y705) and AKT (p-AKTS473), downstream effectors of LIF signaling [1]; and critically, (3) in vitro selectivity profiling reveals that EC330 exhibits no reactivity towards thiol-cysteine residues and no off-target binding to a panel of major receptors, kinases, or ion channels [2]. This contrasts sharply with many multi-targeted kinase inhibitors, providing researchers with a cleaner tool to study LIF-specific biology.

Target Engagement Selectivity Profiling LIFR binding

Procurement Guide: Optimal Scientific and Preclinical Research Applications for EC330


Investigating LIF-Dependent Oncogenesis and Cancer Stem Cell Biology

Based on the quantitative evidence of its selective cytotoxicity against LIF-overexpressing cells (IC50 = 0.075 µM vs 0.245 µM for non-overexpressing cells ), EC330 is an ideal tool for dissecting the role of LIF signaling in cancer stem cell maintenance, tumor initiation, and therapeutic resistance. Researchers can employ EC330 to create LIF-inhibited models to study downstream effects on gene expression, cell proliferation, and self-renewal capacity specifically within the LIF-addicted cancer cell population.

Elucidating LIF/LIFR-Mediated Signaling in the Tumor Microenvironment

EC330's demonstrated ability to target and disrupt cancer-associated fibroblasts (CAFs) through the inhibition of alpha-SMA, but not beta-tubulin , positions it as a key reagent for studying the LIF-driven crosstalk within the tumor microenvironment. Coupled with its clean selectivity profile [1], EC330 enables researchers to specifically interrogate the role of LIF/LIFR signaling in promoting a pro-tumorigenic niche without confounding off-target effects on other stromal cell signaling pathways.

Validating LIF as a Therapeutic Target in Preclinical In Vivo Cancer Models

Supported by robust in vivo data showing dose-dependent tumor burden reduction in ovarian (IGROV-1) and triple-negative breast cancer (MDA-MB-231) xenograft and PDX models , EC330 is a validated chemical probe for preclinical target validation studies. Its oral bioavailability and demonstrated tolerability in initial toxicity assessments [1] make it a practical tool for long-term dosing studies aimed at establishing the therapeutic window and pharmacodynamic biomarkers of LIF inhibition.

Development of Chemical Probes for LIFR Target Engagement and Imaging Studies

The presence of a unique alkyne group on EC330 makes it a highly versatile click chemistry reagent . This chemical handle allows for the conjugation of EC330 to various reporter tags (e.g., fluorophores, biotin, or affinity matrices) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) without altering the core pharmacophore. This application scenario is critical for developing novel assays to study LIFR target engagement, cellular localization, and for creating pull-down probes to identify novel LIFR-interacting proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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